
2-(2-Methoxypropan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxypropan-2-yl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2-methoxypropan-2-yl group Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxypropan-2-yl)pyrimidine typically involves the reaction of pyrimidine with 2-methoxypropan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxypropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
2-(2-Methylpropan-2-yl)pyrimidine: Studied for its anticancer properties.
2-(2-Ethoxypropan-2-yl)pyrimidine: Investigated for its antimicrobial activity.
Uniqueness: 2-(2-Methoxypropan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11-3)7-9-5-4-6-10-7/h4-6H,1-3H3 |
InChI Key |
CDFLIPBXXMXWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


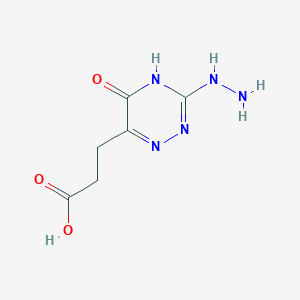
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
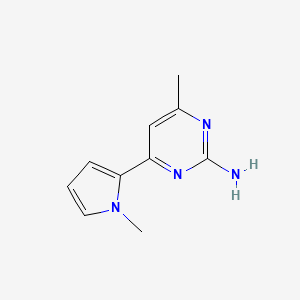
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
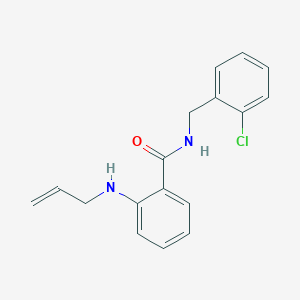
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)

![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
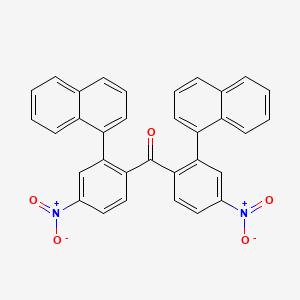
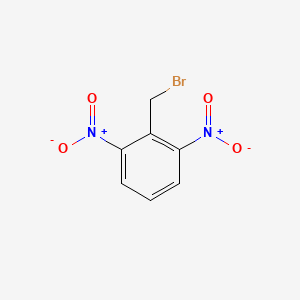
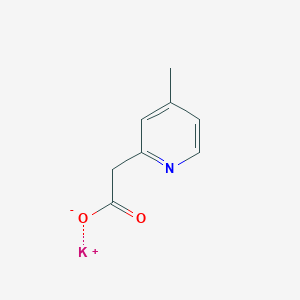
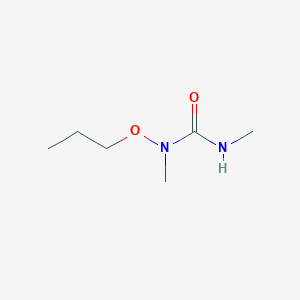
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
